

# An In-depth Technical Guide to N-Desthiobiotin-N-bis(PEG4-NHS Ester)

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## Compound of Interest

Compound Name: *N-Desthiobiotin-N-bis(PEG4-NHS ester)*

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For Researchers, Scientists, and Drug Development Professionals

**N-Desthiobiotin-N-bis(PEG4-NHS ester)** is a branched, amine-reactive biotinylation agent designed for the reversible labeling of proteins and other biomolecules. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use in research and development.

## Core Concepts and Chemical Properties

**N-Desthiobiotin-N-bis(PEG4-NHS ester)** is a heterobifunctional crosslinker that integrates three key components: a desthiobiotin moiety for affinity capture, two polyethylene glycol (PEG4) spacers for enhanced solubility, and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines.

- **Desthiobiotin Moiety:** A sulfur-free analog of biotin, desthiobiotin binds to streptavidin and avidin with high specificity but lower affinity than biotin. This allows for the gentle elution of the labeled molecule using a solution of free biotin under physiological conditions, preserving the integrity of the target protein and its binding partners.[\[1\]\[2\]\[3\]\[4\]](#)
- **PEG4 Spacers:** The two polyethylene glycol chains increase the hydrophilicity of the reagent, which translates to enhanced water solubility of the labeled biomolecule.[\[5\]\[6\]\[7\]](#) This property is particularly advantageous in preventing the aggregation of labeled antibodies and proteins in aqueous solutions.[\[6\]](#)

- NHS Esters: The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH<sub>2</sub>) found on lysine residues and the N-terminus of proteins.[\[1\]](#)[\[8\]](#)[\[9\]](#) The reaction forms a stable amide bond, ensuring a permanent label on the target molecule.[\[9\]](#)[\[10\]](#)

## Quantitative Data

The physicochemical properties of **N-Desthiobiotin-N-bis(PEG4-NHS ester)** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	904.0 g/mol	<a href="#">[11]</a>
Molecular Formula	C <sub>40</sub> H <sub>65</sub> N <sub>5</sub> O <sub>18</sub>	<a href="#">[11]</a>
Purity	>90%	<a href="#">[11]</a>
Storage	-20°C, protected from moisture	<a href="#">[12]</a> <a href="#">[13]</a>
Solubility	Soluble in DMSO or DMF	<a href="#">[13]</a> <a href="#">[14]</a>
NHS Ester Reactivity	Primary amines at pH 7.0-9.0	<a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[14]</a>
Binding Affinity (Kd)	Desthiobiotin-Streptavidin: ~10 <sup>-11</sup> M	<a href="#">[1]</a>
Biotin-Streptavidin: ~10 <sup>-15</sup> M	<a href="#">[1]</a>	

## Key Applications

The unique properties of **N-Desthiobiotin-N-bis(PEG4-NHS ester)** make it a versatile tool for various applications:

- Affinity Purification and Pull-Down Assays: Labeled "bait" proteins can be used to capture interacting "prey" proteins from a cell lysate. The entire complex can be isolated on a streptavidin-coated resin and subsequently eluted under mild conditions.[\[1\]](#)[\[15\]](#) This soft-release mechanism is ideal for preserving delicate protein complexes for downstream analysis like mass spectrometry.[\[15\]](#)

- **Protein and Antibody Labeling:** The reagent efficiently labels antibodies and other proteins without causing significant aggregation.<sup>[5][6]</sup> These labeled proteins can be used in a variety of assays, including flow cytometry, immunohistochemistry, and western blotting.<sup>[3][4]</sup>
- **PROTAC Development:** This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[16]</sup> PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.<sup>[16]</sup>

## Experimental Protocols

Below are detailed methodologies for common applications of **N-Desthiobiotin-N-bis(PEG4-NHS ester)**.

### 4.1. General Protocol for Protein Labeling

This protocol describes the labeling of a protein with **N-Desthiobiotin-N-bis(PEG4-NHS ester)**.

Materials:

- Protein solution (1-10 mg/mL in amine-free buffer)
- **N-Desthiobiotin-N-bis(PEG4-NHS ester)**
- Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for buffer exchange

Procedure:

- **Buffer Exchange:** Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.<sup>[13][14]</sup>

- Reagent Preparation: Immediately before use, dissolve the **N-Desthiobiotin-N-bis(PEG4-NHS ester)** in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[\[13\]](#) Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[\[13\]](#)[\[14\]](#)
- Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved labeling reagent to the protein solution.[\[13\]](#) The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[13\]](#)[\[14\]](#)
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, non-reacted labeling reagent and byproducts using a desalting column or dialysis against an appropriate storage buffer.[\[13\]](#)

#### 4.2. Protocol for a Pull-Down Assay

This protocol outlines the use of a desthiobiotinylated "bait" protein to isolate interacting partners from a cell lysate.

Materials:

- Desthiobiotin-labeled "bait" protein
- Streptavidin-agarose beads or magnetic beads
- Cell lysate
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., PBS containing 50 mM Biotin)

Procedure:

- Immobilization of Bait Protein:

- Wash the streptavidin beads with Wash Buffer to remove any preservatives.
- Incubate the beads with the desthiobiotin-labeled "bait" protein for 30-60 minutes at room temperature with gentle mixing.[\[15\]](#)
- Wash the beads three times with Wash Buffer to remove any unbound bait protein.[\[15\]](#)
- Binding of Prey Proteins:
  - Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of interacting "prey" proteins.
- Washing:
  - Wash the beads extensively (3-5 times) with cold Wash Buffer to remove non-specific binding proteins.
- Elution:
  - Add the Elution Buffer (containing free biotin) to the beads and incubate for 10-30 minutes at room temperature to competitively displace the desthiobiotin-labeled complex.[\[15\]](#)
  - Collect the supernatant containing the eluted bait and prey proteins for downstream analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry).

## Visualized Workflows and Pathways

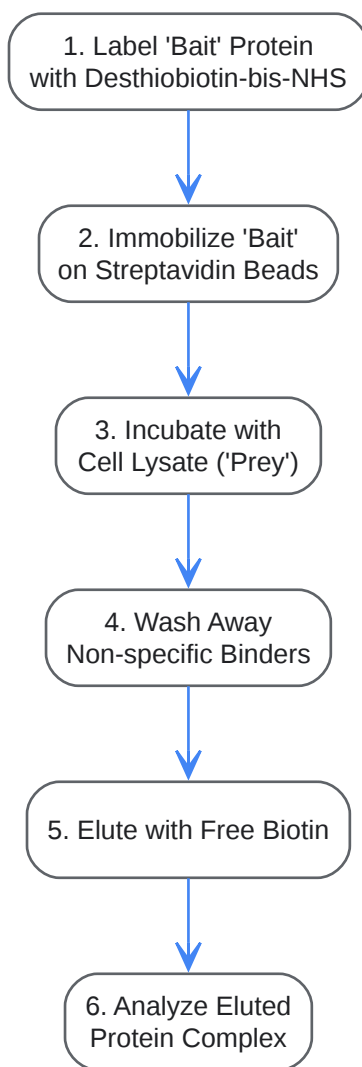
### Chemical Reaction of NHS Ester with a Primary Amine

The following diagram illustrates the fundamental reaction between the NHS ester functional group of the reagent and a primary amine on a target protein, resulting in a stable amide bond.

Caption: NHS ester reaction with a primary amine.

### Affinity Purification Workflow

This diagram outlines the key steps in an affinity purification or pull-down experiment using a desthiobiotin-labeled protein.

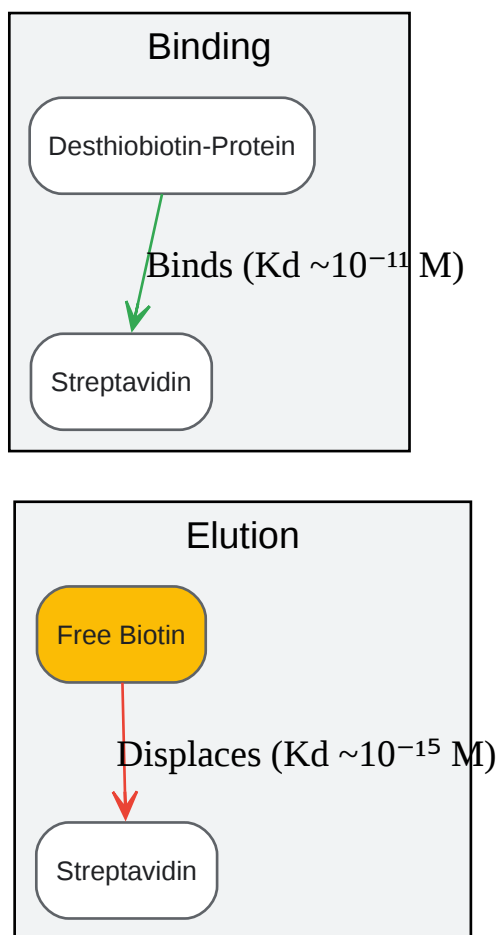


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Caption: Workflow for a desthiobiotin pull-down assay.

#### Reversible Binding of Desthiobiotin to Streptavidin

This diagram illustrates the principle of reversible binding, where free biotin displaces the desthiobiotin-labeled protein from streptavidin.



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Caption: Reversible binding and elution from streptavidin.

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